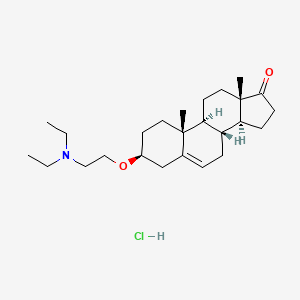

U18666A

描述

inhibits cycloartenol synthase

Structure

3D Structure of Parent

属性

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-3-[2-(diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO2.ClH/c1-5-26(6-2)15-16-28-19-11-13-24(3)18(17-19)7-8-20-21-9-10-23(27)25(21,4)14-12-22(20)24;/h7,19-22H,5-6,8-17H2,1-4H3;1H/t19-,20-,21-,22-,24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFYZYBWLCYBMI-MYZJJQSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046904 | |

| Record name | 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3039-71-2 | |

| Record name | 3-Beta-(2-(diethylamino)ethoxy)androst-5-en-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | U 18666A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.BETA.-(2-DIETHYLAMINOETHOXY)ANDROST-5-EN-17-ONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0DPR5J8ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

U18666A's Mechanism of Action on NPC1 Protein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U18666A, a cationic amphiphilic drug, has emerged as a critical tool in cellular biology and drug development, primarily for its ability to mimic the phenotype of Niemann-Pick type C (NPC) disease. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound exerts its effects, with a specific focus on its interaction with the Niemann-Pick C1 (NPC1) protein. This document details the direct binding of this compound to NPC1, the functional consequences of this interaction on intracellular cholesterol trafficking, and the downstream cellular effects. Furthermore, it provides detailed protocols for key experiments used to elucidate this mechanism and quantitative data to support the findings.

Core Mechanism of Action: Direct Inhibition of NPC1

This compound directly binds to the NPC1 protein, a large transmembrane protein residing in the membrane of late endosomes and lysosomes. This binding event is the primary cause of the subsequent cellular phenotype.

Binding Site on NPC1

Experimental evidence has pinpointed the binding site of this compound to the sterol-sensing domain (SSD) of the NPC1 protein.[1][2] The SSD is a conserved five-transmembrane domain also found in other proteins involved in cholesterol homeostasis, such as HMG-CoA reductase and SCAP. Notably, the this compound binding site within the SSD is distinct from the N-terminal domain (NTD) of NPC1, which is responsible for binding cholesterol.[1][2] The interaction of this compound with the SSD is crucial for its inhibitory effect on cholesterol egress from lysosomes. A specific point mutation in the SSD, P691S, has been shown to abolish the binding of a photoactivatable this compound derivative, confirming the location of the binding site.[1][2]

Functional Consequence: Inhibition of Cholesterol Egress

The binding of this compound to the SSD of NPC1 functionally inactivates the protein, leading to a blockage of cholesterol transport out of late endosomes and lysosomes.[1][2] This inhibition results in the accumulation of unesterified cholesterol within these organelles, a hallmark of NPC disease.[3] The potent inhibitory effect of this compound is dependent on its chemical structure, particularly the presence of a dialkylamino group.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

| Parameter | Cell Line | Value | Reference |

| Ki for Cholesterol Esterification Inhibition | CHO-7 | 0.03 µM | [1] |

| Ki for Cholesterol Esterification Inhibition (NPC1 Overexpression) | TR-4139 (CHO-7 with excess NPC1) | 2.7 µM | [1] |

| IC50 for Basal Cholesterol Esterification Inhibition | CHO | 0.6 µM | [4] |

Table 1: Inhibitory Concentrations of this compound

| Compound | Ki for Cholesterol Esterification Inhibition (µM) | Reference |

| This compound | 0.03 | [1] |

| U-X (photoactivatable derivative) | 0.06 | [1] |

| Compound A (inactive derivative) | 4.5 | [1] |

Table 2: Structure-Activity Relationship of this compound Derivatives

Signaling Pathways Affected

The primary signaling pathway affected by this compound-mediated NPC1 inhibition is the Sterol Regulatory Element-Binding Protein (SREBP) pathway . By blocking the egress of cholesterol from lysosomes, this compound prevents its delivery to the endoplasmic reticulum (ER), where cholesterol levels are sensed. The resulting low cholesterol levels in the ER lead to the activation of SREBP transcription factors, particularly SREBP-1 and SREBP-2.[1][5] Activated SREBPs translocate to the nucleus and upregulate the expression of genes involved in cholesterol synthesis and uptake.

Caption: this compound-induced SREBP pathway activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cholesterol Esterification Assay

This assay measures the transport of LDL-derived cholesterol from the lysosome to the ER, where it is esterified by the enzyme ACAT. Inhibition of NPC1 by this compound blocks this transport, leading to a decrease in cholesterol esterification.

Materials:

-

Cultured cells (e.g., CHO cells)

-

Lipoprotein-deficient serum (LPDS)

-

Low-density lipoprotein (LDL)

-

[¹⁴C]oleate

-

This compound and other test compounds

-

Hexane and isopropanol

-

Silica gel thin-layer chromatography (TLC) plates

-

Scintillation counter

Protocol:

-

Plate cells and grow to near confluency.

-

Incubate cells in medium containing LPDS for 24-48 hours to upregulate LDL receptors.

-

Pre-incubate cells with varying concentrations of this compound or vehicle control for 1 hour.

-

Add LDL to the medium to a final concentration of 50 µg/mL.

-

After 4 hours, add [¹⁴C]oleate complexed to albumin to the medium and incubate for a further 2 hours.

-

Wash cells with PBS and harvest by scraping.

-

Extract lipids from the cell pellet using a hexane:isopropanol (3:2) mixture.

-

Dry the lipid extract under nitrogen and resuspend in a small volume of hexane.

-

Spot the lipid extract onto a silica gel TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1).

-

Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters.

-

Quantify the amount of [¹⁴C]cholesteryl oleate by liquid scintillation counting.

-

Calculate the percentage of inhibition of cholesterol esterification for each this compound concentration compared to the vehicle control.

Filipin Staining for Unesterified Cholesterol

Filipin is a fluorescent polyene antibiotic that binds specifically to unesterified cholesterol. It is used to visualize the accumulation of cholesterol in late endosomes/lysosomes in this compound-treated cells.

Materials:

-

Cultured cells on coverslips

-

This compound

-

Paraformaldehyde (PFA)

-

Glycine

-

Filipin stock solution (e.g., 25 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with a UV filter set

Protocol:

-

Seed cells on glass coverslips and allow them to adhere.

-

Treat cells with this compound (e.g., 1 µg/mL) or vehicle for 18-24 hours.

-

Wash cells with PBS.

-

Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.

-

Quench the fixation by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.

-

Wash cells with PBS.

-

Stain with filipin working solution (e.g., 0.05 mg/mL in PBS with 10% FBS) for 2 hours at room temperature, protected from light.

-

Wash cells three times with PBS.

-

Mount the coverslips on glass slides using a suitable mounting medium.

-

Visualize the cells using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm). Note that filipin fluorescence is prone to photobleaching.

Caption: Experimental workflow for filipin staining.

UV Crosslinking of Photoactivatable this compound Derivative (U-X) to NPC1

This experiment uses a this compound derivative containing a benzophenone group (U-X) that can be photo-activated by UV light to form a covalent bond with its binding partner, thus identifying NPC1 as the direct target.

Materials:

-

Cultured cells (e.g., CHO cells)

-

Photoactivatable this compound derivative (U-X)

-

This compound and other competitors

-

UV crosslinking apparatus (e.g., Stratalinker)

-

Cell lysis buffer

-

Antibodies against NPC1

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Incubate cells with U-X for a specified time. For competition experiments, pre-incubate with a molar excess of this compound or other compounds before adding U-X.

-

Wash the cells to remove unbound U-X.

-

Expose the cells to UV light (e.g., 365 nm) on ice to induce crosslinking.

-

Lyse the cells and clarify the lysate by centrifugation.

-

Perform immunoprecipitation using an anti-NPC1 antibody and protein A/G agarose beads to isolate NPC1 and any crosslinked proteins.

-

Elute the proteins from the beads.

-

Separate the proteins by SDS-PAGE.

-

The crosslinked U-X can be detected if it is tagged with a fluorescent or radioactive label. Alternatively, the crosslinking can be detected by a shift in the molecular weight of NPC1 on a Western blot, although this is often difficult to observe. A more common method is to use a "clickable" version of U-X that can be subsequently labeled with a fluorescent probe for in-gel detection.

Caption: Workflow for UV crosslinking of U-X to NPC1.

Conclusion

This compound serves as an invaluable pharmacological tool for studying the function of the NPC1 protein and the cellular consequences of its dysfunction. Its specific mechanism of action, involving direct binding to the sterol-sensing domain of NPC1 and subsequent inhibition of lysosomal cholesterol egress, is well-characterized. This guide provides the foundational knowledge, quantitative data, and detailed experimental protocols for researchers and drug development professionals to effectively utilize this compound in their studies of cholesterol trafficking, Niemann-Pick type C disease, and related cellular processes. The provided visualizations of the signaling pathways and experimental workflows offer a clear and concise summary of the core concepts.

References

- 1. This compound, an activator of sterol regulatory element binding protein pathway, modulates presynaptic dopaminergic phenotype of SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of hydrophobic amine inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

U18666A: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

U18666A is a synthetic, amphiphilic steroid derivative that has become an invaluable tool in cell biology and virology research. Initially characterized as an inhibitor of cholesterol biosynthesis, its primary and most widely studied mechanism of action is the potent inhibition of intracellular cholesterol trafficking. By directly binding to the Niemann-Pick C1 (NPC1) protein, this compound induces a cellular phenotype that mimics the lysosomal storage disorder Niemann-Pick type C (NPC) disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of this compound, with a focus on its mechanism of action, its application in disease modeling, and its role as a broad-spectrum antiviral agent. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting.

Chemical Identity and Physicochemical Properties

This compound, chemically known as 3β-(2-diethylaminoethoxy)androst-5-en-17-one, is a cationic amphiphile due to the presence of a diethylaminoethyl ether chain at the 3β position of the androstane steroid nucleus.[1] This structural feature is crucial for its biological activity.

| Property | Value | Reference(s) |

| IUPAC Name | (3S,8R,9S,10R,13S,14S)-3-[2-(diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride | [2] |

| Synonyms | U-18666A, 3β-(2-Diethylaminoethoxy)androst-5-en-17-one HCl | [3] |

| Molecular Formula | C₂₅H₄₁NO₂ · HCl | [4][5] |

| Molecular Weight | 424.1 g/mol | [4][5][6] |

| CAS Number | 3039-71-2 | [3][4][7] |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in water (10 mg/mL), DMSO (10 mg/mL), and ethanol (20 mg/mL). | [3][4] |

| pKa | 9.41 | [1] |

Mechanism of Action: Inhibition of Intracellular Cholesterol Transport

The primary mechanism through which this compound exerts its effects is by potently inhibiting the egress of cholesterol from late endosomes and lysosomes.[3][8] This leads to the accumulation of unesterified cholesterol within these organelles, a hallmark of NPC disease.[6]

Direct Binding to Niemann-Pick C1 (NPC1) Protein

Recent studies have unequivocally identified the lysosomal membrane protein Niemann-Pick C1 (NPC1) as the direct molecular target of this compound.[3][5][7] this compound binds to the sterol-sensing domain (SSD) of NPC1.[3][7] This binding event is distinct from the cholesterol-binding site located in the N-terminal domain of NPC1 and is thought to allosterically inhibit the protein's function in exporting cholesterol from the lysosome.[3][7]

Downstream Cellular Effects

The blockade of cholesterol transport by this compound triggers a cascade of downstream cellular events, including:

-

Inhibition of Cholesterol Esterification: By preventing the delivery of lysosomally-derived cholesterol to the endoplasmic reticulum (ER), where the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) resides, this compound inhibits the esterification of cholesterol.[7]

-

Alteration of Gene Expression: The sequestration of cholesterol in lysosomes leads to a depletion of regulatory cholesterol pools in the ER, resulting in the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[7]

-

Induction of Apoptosis: In some cell types, particularly neurons, prolonged treatment with this compound can induce apoptosis, making it a useful tool to study the mechanisms of neurodegeneration in the context of cholesterol dyshomeostasis.[6]

This compound as a Tool in Disease Modeling

The ability of this compound to phenocopy the cellular defects observed in Niemann-Pick type C disease has established it as a critical pharmacological tool for studying the pathophysiology of this and other lysosomal storage disorders.[6] It allows for the creation of inducible and reversible models of NPC disease in a wide range of cell types, facilitating high-throughput screening for potential therapeutic compounds.

Antiviral Activity of this compound

A growing body of evidence demonstrates that this compound possesses broad-spectrum antiviral activity against a variety of enveloped viruses. This antiviral effect is intrinsically linked to its primary mechanism of action – the disruption of intracellular cholesterol trafficking. Many viruses, including Ebola virus, Hepatitis C virus (HCV), and Pseudorabies virus (PRV), depend on host cell cholesterol for efficient entry, replication, or egress.[4][9][10][11]

Inhibition of Viral Entry

For viruses like Ebola, entry into the host cell is a multi-step process that requires trafficking through the endo-lysosomal pathway and the interaction of the viral glycoprotein with the host factor NPC1.[9][12] By binding to NPC1, this compound can inhibit viral entry. However, it is important to note that the concentrations of this compound required to inhibit Ebola virus entry are significantly higher than those needed to block cholesterol transport, suggesting a potentially different or additional mechanism of action in this context.[5][7]

Inhibition of Viral Replication and Egress

For other viruses, such as HCV and PRV, this compound has been shown to inhibit later stages of the viral life cycle, including replication and the release of new viral particles.[4][11] This is likely due to the altered lipid composition of cellular membranes, which are essential for the formation of viral replication complexes and the budding of progeny virions.

Experimental Protocols

Cholesterol Esterification Assay

This assay measures the incorporation of radiolabeled oleate into cholesteryl esters, providing a quantitative measure of cholesterol trafficking out of the lysosome to the ER.

Methodology:

-

Plate cells (e.g., Chinese Hamster Ovary (CHO) cells) in appropriate culture dishes and grow to near confluency.

-

Pre-incubate cells with varying concentrations of this compound or vehicle control in serum-free media for a specified time (e.g., 1 hour).

-

Add a source of cholesterol, such as fetal calf serum (FCS) or LDL, along with [¹⁴C]oleate complexed to bovine serum albumin (BSA).

-

Incubate for a defined period (e.g., 4-6 hours) to allow for cholesterol uptake, transport, and esterification.

-

Wash cells with phosphate-buffered saline (PBS) and harvest by scraping.

-

Extract total lipids from the cell pellet using a suitable solvent system (e.g., hexane:isopropanol).

-

Separate the lipid species by thin-layer chromatography (TLC).

-

Visualize and quantify the amount of radiolabeled cholesteryl esters using autoradiography or a phosphorimager.

-

Calculate the Ki for this compound by plotting the inhibition of cholesterol esterification as a function of drug concentration.[7]

Viral Infection Inhibition Assay

This assay determines the concentration of this compound required to inhibit viral infection by 50% (IC₅₀).

Methodology:

-

Seed target cells (e.g., Vero cells for PRV) in 96-well plates and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound or a vehicle control for a specified duration (e.g., 2 hours).

-

Infect the cells with the virus at a known multiplicity of infection (MOI) in the continued presence of the compound.

-

After a suitable incubation period (e.g., 48 hours), quantify the extent of viral infection. This can be done through various methods, such as:

-

Plaque Assay: To determine the titer of infectious virus particles.

-

Immunofluorescence: To visualize and count infected cells.

-

Reporter Gene Assay: If using a recombinant virus expressing a reporter gene (e.g., luciferase or GFP).

-

-

Calculate the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.[11]

Quantitative Data Summary

| Parameter | Value | Cell Type | Conditions | Reference(s) |

| Ki (Cholesterol Esterification Inhibition) | 0.03 µM | CHO-7 | LDL-derived cholesterol | [7] |

| IC₅₀ (Ebola Virus Infection Inhibition) | 1.6 - 8.0 µM | Various | [9] | |

| IC₅₀ (Pseudorabies Virus Inhibition) | ~2.5 µg/mL (~5.9 µM) | PK-15 | 48 hours post-infection | [11] |

Conclusion

This compound is a powerful and versatile research tool with a well-defined mechanism of action centered on the inhibition of intracellular cholesterol transport via direct interaction with the NPC1 protein. Its ability to induce a cellular phenotype mimicking Niemann-Pick type C disease makes it indispensable for studying the pathophysiology of this and related disorders. Furthermore, its broad-spectrum antiviral activity highlights the critical role of host cholesterol metabolism in the life cycle of numerous viruses and underscores the potential of targeting host lipid pathways as a novel antiviral strategy. The detailed information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cellular cholesterol homeostasis and its implications in health and disease.

References

- 1. Modeling Niemann Pick type C1 using human embryonic and induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of NPC1 as the target of this compound, an inhibitor of lysosomal cholesterol export and Ebola infection | eLife [elifesciences.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Identification of NPC1 as the target of this compound, an inhibitor of lysosomal cholesterol export and Ebola infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular mechanism of this compound-mediated apoptosis in cultured murine cortical neurons: bridging Niemann-Pick disease type C and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of NPC1 as the target of this compound, an inhibitor of lysosomal cholesterol export and Ebola infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Potential use of the cholesterol transfer inhibitor this compound as an antiviral drug for research on various viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Cholesterol Transport Inhibitor this compound Interferes with Pseudorabies Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ebola virus entry requires the host-programmed recognition of an intracellular receptor - PMC [pmc.ncbi.nlm.nih.gov]

U18666A: A Researcher's Guide to Modeling Niemann-Pick Type C Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Niemann-Pick Type C (NPC) disease is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids in the late endosomes and lysosomes of cells. The study of this complex disease has been significantly advanced by the use of chemical tools that can replicate its cellular phenotype. Among these, the compound U18666A has emerged as a cornerstone for researchers, providing a reliable and reproducible method to induce an NPC-like state in a variety of cellular and animal models. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in NPC research, with a focus on quantitative data, detailed experimental protocols, and visualization of affected signaling pathways.

Mechanism of Action: Inducing the NPC Phenotype

This compound, chemically known as 3-β-[2-(diethylamino)ethoxy]androst-5-en-17-one, is a hydrophobic amine that effectively mimics the primary cellular defect observed in NPC disease.[1][2] Its principal mechanism of action is the direct inhibition of the Niemann-Pick C1 (NPC1) protein.[3][4][5] NPC1 is a late endosomal/lysosomal membrane protein responsible for the egress of cholesterol from these organelles.[3][4] By binding to the sterol-sensing domain of NPC1, this compound blocks the transport of LDL-derived cholesterol out of the lysosomes, leading to its massive accumulation within these compartments.[2][3][4] This phenocopies the cellular hallmark of NPC disease, which is most commonly caused by loss-of-function mutations in the NPC1 gene.[1][3][4]

Quantitative Effects of this compound Treatment

The induction of an NPC-like phenotype by this compound is quantifiable through various cellular assays. The following tables summarize key quantitative data from studies utilizing this compound.

Table 1: Inhibition of Cholesterol Esterification by this compound and its Analogs

| Compound | Inhibitory Constant (Ki) for Cholesterol Esterification |

| This compound | 0.03 µM |

| U-X (this compound derivative) | 0.06 µM |

| Compound A (less active analog) | 4.5 µM |

This data demonstrates the high potency of this compound in inhibiting the transport of LDL-derived cholesterol from lysosomes to the endoplasmic reticulum, a key step for its esterification.[3][4]

Table 2: Effect of NPC1 Overexpression on this compound Potency

| Cell Line | NPC1 Expression Level | Ki of this compound for Cholesterol Esterification Inhibition |

| CHO-7 | Normal | 0.02 µM |

| TR-4139 | Overexpressed | 2.7 µM |

This more than 100-fold increase in the inhibitory constant in cells overexpressing NPC1 provides strong evidence that NPC1 is the direct target of this compound.[3][4]

Key Experimental Protocols

Reproducible and well-defined protocols are essential for studying the effects of this compound. Below are detailed methodologies for two fundamental experiments used to characterize the NPC phenotype in cell culture.

Filipin Staining for Unesterified Cholesterol

Filipin is a fluorescent compound that binds specifically to unesterified cholesterol, allowing for its visualization within cells. This is the most common method to confirm the induction of the NPC phenotype by this compound.

Materials:

-

Phosphate-buffered saline (PBS)

-

3% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

1.5 mg/mL Glycine in PBS

-

Filipin stock solution (25 mg/mL in DMSO)

-

Filipin working solution (0.05 mg/mL in PBS containing 10% fetal bovine serum)

-

Glass coverslips and microscope slides

-

Fluorescence microscope with a UV filter set (e.g., excitation 340-380 nm, emission >430 nm)

Protocol:

-

Seed cells on glass coverslips in a culture plate and treat with the desired concentration of this compound (typically 1-5 µg/mL) for 24-48 hours. Include a vehicle-treated control (e.g., DMSO).

-

Rinse the cells three times with PBS.

-

Fix the cells with 3% PFA for 1 hour at room temperature.

-

Rinse the cells three times with PBS.

-

Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.

-

Stain the cells with the filipin working solution for 2 hours at room temperature. Protect the samples from light from this step onwards.

-

Rinse the cells three times with PBS.

-

Mount the coverslips onto microscope slides with a drop of PBS.

-

Immediately visualize the cells using a fluorescence microscope. Filipin fluorescence is prone to rapid photobleaching.[6]

Cholesterol Esterification Assay

This assay measures the transport of cholesterol from the lysosome to the endoplasmic reticulum, where it is esterified by the enzyme ACAT. This compound inhibits this process.

Materials:

-

Cell culture medium with and without lipoprotein-deficient serum (LPDS)

-

[14C]oleate

-

Lipoprotein source (e.g., LDL or fetal calf serum)

-

This compound

-

Reagents for thin-layer chromatography (TLC)

-

Scintillation counter

Protocol:

-

Culture cells in medium containing LPDS for 16-48 hours to upregulate LDL receptors.

-

Switch to medium containing a lipoprotein source and various concentrations of this compound for 3-5 hours.

-

Add [14C]oleate to the medium and incubate for 1-2 hours.

-

Harvest the cells and extract the lipids.

-

Separate the cholesteryl [14C]oleate from other lipids using TLC.

-

Quantify the amount of [14C]oleate incorporated into cholesteryl esters using a scintillation counter.[3][4]

Signaling Pathways Affected by this compound

The accumulation of cholesterol in lysosomes induced by this compound has profound effects on cellular signaling, contributing to the pathophysiology of NPC disease.

Autophagy

This compound treatment leads to an induction of autophagy, a cellular process for the degradation and recycling of cellular components.[7][8][9][10] This is characterized by an increase in the levels of LC3-II, a marker of autophagosomes, and an accumulation of autophagic vacuoles.[7][8][11] The induction of autophagy in response to this compound-induced cholesterol trafficking defects is dependent on Beclin-1.[7][8][10]

mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a key regulator of cell growth, proliferation, and metabolism. This compound has been shown to suppress mTOR signaling.[12] This is significant as mTORC1 signaling is often hyperactive in NPC disease due to the lysosomal cholesterol accumulation.[13] The inhibition of mTOR by this compound suggests a complex interplay between cholesterol trafficking and this central signaling hub.

Calcium Homeostasis

Recent studies have indicated that the inhibition of NPC1 function by this compound can lead to alterations in lysosomal and endoplasmic reticulum (ER) calcium signaling. This dysregulation of calcium homeostasis is another critical aspect of NPC pathophysiology that can be modeled using this compound.

Experimental Workflow

A typical experimental workflow for using this compound to study NPC disease in a cellular model is outlined below.

Conclusion

This compound is an invaluable pharmacological tool for the study of Niemann-Pick Type C disease. Its ability to reliably and potently inhibit NPC1 and induce the hallmark cellular phenotype of the disease allows researchers to investigate the molecular mechanisms of NPC, explore downstream pathological events, and screen for potential therapeutic interventions. This guide provides a foundational understanding and practical protocols for the effective use of this compound in advancing our understanding of this devastating disorder. Researchers should, however, remain mindful that while this compound is a powerful tool, it may not fully recapitulate all aspects of the genetic disease, and findings should be validated in NPC patient-derived cells or animal models where possible.

References

- 1. Cellular mechanism of this compound-mediated apoptosis in cultured murine cortical neurons: bridging Niemann-Pick disease type C and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of NPC1 as the target of this compound, an inhibitor of lysosomal cholesterol export and Ebola infection | eLife [elifesciences.org]

- 4. Identification of NPC1 as the target of this compound, an inhibitor of lysosomal cholesterol export and Ebola infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tabaslab.com [tabaslab.com]

- 7. Autophagy in Niemann-Pick C disease is dependent upon Beclin-1 and responsive to lipid trafficking defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The pathogenesis of Niemann-Pick type C disease: a role for autophagy? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Association of autophagy with cholesterol-accumulated compartments in Niemann-Pick disease type C cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NPC1 Confers Metabolic Flexibility in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NPC1-mTORC1 signaling Couples Cholesterol Sensing to Organelle Homeostasis and is a Targetable Pathway in Niemann-Pick type C - PMC [pmc.ncbi.nlm.nih.gov]

U18666A's effect on late endosomes and lysosomes

An In-depth Technical Guide to the Effects of U18666A on Late Endosomes and Lysosomes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The cationic amphiphilic drug this compound is a widely utilized pharmacological tool for inducing a cellular phenotype that mimics Niemann-Pick type C (NPC) disease. By directly inhibiting the Niemann-Pick C1 (NPC1) protein, this compound blocks the egress of cholesterol from the late endosome/lysosome (LE/Ly) compartment, leading to its massive accumulation. This targeted disruption of intracellular lipid trafficking has profound consequences on lysosomal homeostasis, autophagy, and the processing of various cellular proteins. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound, its downstream cellular effects, quantitative data on its activity, and detailed protocols for key experiments used to study its impact.

Core Mechanism of Action

This compound's primary mechanism is the direct inhibition of the NPC1 protein, a resident transmembrane protein of late endosomes and lysosomes crucial for transporting LDL-derived cholesterol out of these organelles.[1][2][3] Experiments using a photoactivatable derivative of this compound have shown that it directly crosslinks to the sterol-sensing domain (SSD) of NPC1.[1][4][5] This binding event obstructs the normal function of NPC1, effectively trapping unesterified cholesterol and other lipids within the lumen of late endosomes and lysosomes.[2][6] This action phenocopies the genetic defects seen in NPC disease, making this compound an invaluable tool for studying the pathophysiology of this and other lysosomal storage disorders.[3][7][8]

Beyond cholesterol, the inhibition of NPC1 by this compound also leads to a secondary accumulation of other lipids, notably sphingosine, indicating that NPC1 plays a direct or indirect role in its transport out of the lysosome.[6]

Key Cellular Effects

Cholesterol and Lipid Accumulation

The most prominent effect of this compound treatment is the massive accumulation of unesterified cholesterol within LAMP1/LAMP2-positive late endosomes and lysosomes.[9][10] This accumulation leads to the formation of large, swollen vesicles and multilamellar bodies (MLBs), which are characteristic of lysosomal storage disorders.[10] This phenotype can be readily visualized by staining with filipin, a fluorescent polyene antibiotic that specifically binds to unesterified cholesterol.[7]

Impairment of Autophagic Flux

This compound significantly impacts the autophagy pathway. While it leads to an accumulation of autophagosomes and an increase in the processed form of LC3 (LC3-II), this is not due to an induction of autophagy. Instead, this compound impairs autophagic flux by inhibiting the fusion of autophagosomes with lysosomes to form autolysosomes. This blockage prevents the degradation of autophagic cargo. This effect is distinct from that of lysosomotropic agents like chloroquine, which impair autophagy by raising lysosomal pH. Studies using pH-sensitive probes like LysoSensor indicate that this compound does not significantly alter the acidic environment of the lysosome.[11]

Altered Protein Trafficking and Processing

The disruption of the LE/Ly compartment by this compound has cascading effects on the trafficking and processing of various proteins. For example, this compound treatment has been shown to alter the metabolism of the Amyloid Precursor Protein (APP), a key molecule in Alzheimer's disease. It can lead to the accumulation of APP and its C-terminal fragments (CTFs) within lysosomal-associated membrane protein 1 (LAMP1)-positive organelles, suggesting decreased clearance.[9]

Quantitative Data Presentation

The following tables summarize key quantitative parameters related to the use and effect of this compound.

| Parameter | Cell Type | Value | Assay | Reference |

| Ki (Inhibitory Constant) | CHO-7 Cells | 0.02 µM | LDL-Cholesterol Esterification | [1] |

| Ki (Overexpressing NPC1) | TR-4139 Cells | 2.7 µM | LDL-Cholesterol Esterification | [1] |

| IC50 | Human Fibroblasts | 0.6 µM | Plasma Membrane Cholesterol Transport to ER | [12] |

| Table 1: Inhibitory concentrations of this compound on cholesterol transport. |

| Cell Type | Concentration | Incubation Time | Observed Effect | Reference |

| PK-15 / Vero Cells | 0.625–10 µg/mL | 48 h | Intracellular cholesterol accumulation | [7] |

| N2a, APPwt, APPsw Cells | 3 µg/mL | 24 h | Cholesterol sequestration, altered APP metabolism | [9] |

| Huh7.5 Cells | 2 µg/mL | 16 h | LAMP2 accumulation, inhibited HCV release | [10] |

| HepG2 Cells | 1.25 µM | 48 h | Intracellular cholesterol accumulation | [13] |

| Table 2: Typical experimental concentrations and resulting phenotypes. |

Experimental Protocols

Detailed methodologies are provided for key experiments used to characterize the effects of this compound.

Protocol: Visualization of Unesterified Cholesterol with Filipin Staining

This protocol is used to qualitatively and semi-quantitatively assess the accumulation of unesterified cholesterol in the LE/Ly compartment.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Paraformaldehyde (PFA), 3-4% in PBS (prepare fresh)

-

Glycine solution (1.5 mg/mL in PBS)

-

Filipin III complex (Sigma, F-9765 or similar)

-

Filipin Stock Solution: 25 mg/mL in DMSO

-

Filipin Working Solution: 0.05 mg/mL in PBS containing 10% Fetal Bovine Serum (FBS)

-

Mounting medium

-

Cells cultured on glass coverslips

Procedure:

-

After treating cells with this compound, gently wash the coverslips 3 times with PBS.

-

Fix the cells with 3% PFA for 1 hour at room temperature.

-

Wash the cells 3 times with PBS.

-

Quench the PFA by incubating the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[14]

-

Wash the cells once with PBS.

-

Stain the cells by incubating with the Filipin Working Solution (0.05 mg/mL) for 2 hours at room temperature.[14] Crucially, protect the cells from light from this step onwards, as filipin is highly susceptible to photobleaching. [13][14]

-

Wash the cells 3 times with PBS.

-

Mount the coverslips onto glass slides using a suitable mounting medium.

-

Immediately visualize the cells using a fluorescence microscope equipped with a UV filter set (e.g., excitation ~340-380 nm, emission ~385-470 nm).[13][14][15] Cholesterol accumulation will appear as bright, punctate fluorescence in the perinuclear region.

Protocol: Autophagic Flux Assay by Western Blot for LC3-II

This assay distinguishes between increased autophagosome synthesis and decreased autophagosome degradation by measuring LC3-II levels in the presence and absence of a lysosomal inhibitor.

Materials:

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and transfer system

-

PVDF membrane

-

Primary antibodies: Rabbit anti-LC3B, Mouse anti-Actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Bafilomycin A1 (BafA1) or Chloroquine (CQ)

Procedure:

-

Plate cells to achieve ~70-80% confluency at the time of harvest.

-

Set up four experimental groups:

-

Vehicle control

-

This compound treated

-

Vehicle control + BafA1 (e.g., 100 nM for the last 2-4 hours of culture)

-

This compound treated + BafA1 (for the last 2-4 hours of treatment)

-

-

Harvest cells by scraping into ice-cold PBS, centrifuge, and lyse the pellet with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody against LC3B (typically 1:1000) overnight at 4°C. LC3 exists as cytosolic LC3-I (~16 kDa) and lipidated, membrane-bound LC3-II (~14 kDa).

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and image.

-

Strip and re-probe the blot for a loading control like actin.

Data Interpretation:

-

Increased Autophagy Induction: The level of LC3-II in the BafA1-treated sample will be significantly higher than in the untreated sample.

-

Blocked Autophagic Flux: this compound will cause an increase in LC3-II compared to the vehicle control. However, the addition of BafA1 to this compound-treated cells will result in little or no further increase in LC3-II, as the pathway is already blocked downstream. This indicates impaired flux.[16][17]

Protocol: Monitoring Autophagic Flux with mRFP-GFP-LC3

This fluorescence microscopy-based assay provides a visual and quantitative measure of autophagosome to autolysosome maturation.

Principle: The tandem fluorescent protein mRFP-GFP-LC3 is used. In non-acidic compartments like autophagosomes, both GFP and mRFP fluoresce, appearing as yellow puncta. Upon fusion with a lysosome to form an autolysosome, the acidic environment (pH ~4.5-5.0) quenches the GFP signal, while the mRFP signal persists.[18][19] Therefore, autolysosomes appear as red-only puncta.

Procedure:

-

Transfect cells with a plasmid encoding mRFP-GFP-LC3 and select for stable expression or perform transient transfection.

-

Plate the transfected cells on glass-bottom dishes suitable for live-cell imaging.

-

Treat cells with this compound or vehicle control. Include a positive control for autophagy induction (e.g., starvation medium) and a positive control for flux blockage (e.g., BafA1 or CQ).

-

Acquire images using a confocal microscope with channels for GFP (Ex: 488 nm) and mRFP (Ex: 561 nm).

-

Quantify the number of yellow (GFP+/mRFP+) puncta and red-only (GFP-/mRFP+) puncta per cell.

Data Interpretation:

-

Basal State: Low levels of both yellow and red puncta.

-

Autophagy Induction (Starvation): An increase in both yellow and red puncta.

-

Flux Blockage (this compound or BafA1): A significant increase in the number of yellow puncta (autophagosomes) with a concurrent decrease or lack of increase in red puncta (autolysosomes).[18] This demonstrates a failure of autophagosomes to fuse with lysosomes and mature.

References

- 1. Identification of NPC1 as the target of this compound, an inhibitor of lysosomal cholesterol export and Ebola infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of NPC1 as the target of this compound, an inhibitor of lysosomal cholesterol export and Ebola infection | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. elifesciences.org [elifesciences.org]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. The Cholesterol Transport Inhibitor this compound Interferes with Pseudorabies Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Endosomal-Lysosomal Cholesterol Sequestration by this compound Differentially Regulates Amyloid Precursor Protein (APP) Metabolism in Normal and APP-Overexpressing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. tabaslab.com [tabaslab.com]

- 15. abcam.cn [abcam.cn]

- 16. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]

- 18. blog.addgene.org [blog.addgene.org]

- 19. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

U18666A: A Comprehensive Technical Guide to its Discovery, History, and Application in Lipid Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

U18666A, a cationic amphiphilic molecule, has become an indispensable tool in the field of lipid research. Initially identified for its inhibitory effects on cholesterol biosynthesis, its pivotal role was later established in blocking intracellular cholesterol trafficking, thereby mimicking the cellular phenotype of Niemann-Pick type C (NPC) disease. This technical guide provides an in-depth exploration of the discovery and history of this compound, its molecular mechanisms of action, and detailed protocols for its application in cellular models. Quantitative data on its inhibitory concentrations are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its utility in studying lipid metabolism and related disorders.

Discovery and Historical Perspective

The journey of this compound in lipid research began with its characterization as an inhibitor of the later stages of cholesterol biosynthesis. Seminal work by Harry Rudney and his colleagues identified that this compound blocks the activity of oxidosqualene cyclase (also known as lanosterol synthase), a key enzyme in the cholesterol biosynthetic pathway.[1][2][3] This discovery was crucial in dissecting the intricate steps of sterol synthesis.

A paradigm shift in the understanding of this compound's function came from the research of Laura Liscum and her team. They demonstrated that this compound also potently inhibits the egress of cholesterol from late endosomes and lysosomes.[1][2][3] This finding was of profound importance as it revealed a second, distinct mechanism of action and established this compound as a valuable tool to study intracellular cholesterol trafficking. The inhibition of cholesterol egress by this compound was found to phenocopy the cellular defects observed in Niemann-Pick type C (NPC) disease , a rare genetic lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes.[1][2][3][4] This discovery positioned this compound as a critical pharmacological agent for creating cellular and animal models of NPC disease, enabling extensive research into its pathophysiology and the development of potential therapeutic strategies.[1][2][3]

Mechanism of Action

This compound exhibits a dual mechanism of action, impacting both cholesterol biosynthesis and intracellular trafficking.

2.1. Inhibition of Cholesterol Biosynthesis:

This compound inhibits two key enzymes in the cholesterol biosynthesis pathway:

-

Oxidosqualene Cyclase (Lanosterol Synthase): This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol, a precursor of cholesterol.[1][2][3][5]

-

24-Dehydrocholesterol Reductase (DHCR24): This enzyme is responsible for the final step in the Kandutsch-Russell pathway of cholesterol synthesis, converting desmosterol to cholesterol.[1][6][7][8][9][10][11][12]

2.2. Inhibition of Intracellular Cholesterol Trafficking:

The more widely studied effect of this compound is its potent inhibition of cholesterol egress from late endosomes and lysosomes. This is achieved through its direct interaction with the Niemann-Pick C1 (NPC1) protein .[1][7] this compound binds to the sterol-sensing domain (SSD) of NPC1, a transmembrane protein crucial for the transport of cholesterol out of the lysosome.[7] This binding event prevents the normal function of NPC1, leading to the accumulation of unesterified cholesterol within these organelles.[1][7]

2.3. Impact on Sterol Regulatory Element-Binding Protein (SREBP) Pathway:

By blocking the delivery of lysosomal cholesterol to the endoplasmic reticulum (ER), this compound treatment leads to a depletion of ER cholesterol. This, in turn, activates the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway.[13][14][15][16][17][18] Specifically, the cleavage and activation of SREBP-2, the master regulator of cholesterol biosynthesis, are induced.[13][14] This leads to the upregulation of genes involved in cholesterol synthesis and uptake, representing a cellular compensatory mechanism to restore cholesterol homeostasis.[13][14][15][16][17][18]

Quantitative Data

The following tables summarize the known quantitative data for the inhibitory effects of this compound.

| Target | Parameter | Value | Cell Type/System | Reference |

| Intracellular Cholesterol Trafficking | ||||

| NPC1-mediated Cholesterol Egress | Ki | 0.02 µM | CHO-7 cells | [19] |

| Cholesterol Esterification | IC50 | ~1 µg/mL (~2.3 µM) | SH-SY5Y cells | [20] |

| Cholesterol Biosynthesis Enzymes | ||||

| Oxidosqualene Cyclase | IC50 | Not explicitly found | - | |

| 24-Dehydrocholesterol Reductase (DHCR24) | IC50 | Not explicitly found | - | |

| Other Off-Target Effects | ||||

| α4β2 Nicotinic Acetylcholine Receptor | IC50 | 8.0 ± 3.0 nM | SH-EP1 cells | [21] |

| α3β2 Nicotinic Acetylcholine Receptor | IC50 | 1.7 ± 0.4 µM | SH-EP1 cells | [21] |

| α4β4 Nicotinic Acetylcholine Receptor | IC50 | 26 ± 7.2 µM | SH-EP1 cells | [21] |

Experimental Protocols

Induction of Niemann-Pick Type C Phenotype in Cultured Cells

This protocol provides a general guideline for inducing cholesterol accumulation in cultured cells using this compound to mimic the NPC phenotype. Optimization for specific cell lines may be required.

Materials:

-

Cultured cells (e.g., HeLa, SH-SY5Y, primary fibroblasts)

-

Complete cell culture medium

-

This compound (stock solution in DMSO or ethanol)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Filipin III solution (for cholesterol staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Plate cells onto coverslips in a multi-well plate at a density that allows for optimal visualization without overgrowth. Allow cells to adhere overnight.

-

This compound Treatment: Prepare a working solution of this compound in complete culture medium. A typical concentration range is 1-5 µg/mL. The final concentration of the solvent (DMSO or ethanol) should be kept low (e.g., <0.1%) to avoid toxicity. Replace the existing medium with the this compound-containing medium.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and the desired level of cholesterol accumulation.

-

Fixation: After incubation, gently wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 30-60 minutes at room temperature.

-

Cholesterol Staining (Filipin):

-

Wash the fixed cells three times with PBS.

-

Prepare a fresh working solution of Filipin III (e.g., 50 µg/mL in PBS). Protect the solution from light.

-

Incubate the cells with the Filipin solution for 1-2 hours at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Visualization: Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the intracellular cholesterol accumulation using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission >420 nm). Untreated cells should show primarily plasma membrane staining, while this compound-treated cells will exhibit bright, punctate intracellular fluorescence, indicative of cholesterol accumulation in late endosomes/lysosomes.[2][22][23][24]

Quantification of Cholesterol Accumulation

Cholesterol accumulation can be quantified using various methods:

-

Fluorescence Intensity Measurement: Acquire images of filipin-stained cells and quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).

-

Biochemical Cholesterol Assay: Lyse the cells and measure the total and/or free cholesterol content using a commercially available cholesterol assay kit.

Visualizations

Signaling Pathways

Caption: this compound's dual mechanism of action and its downstream effects.

Experimental Workflow

Caption: A typical experimental workflow for inducing and analyzing cholesterol accumulation with this compound.

Conclusion

This compound has proven to be a remarkably versatile and powerful tool in lipid research. Its dual ability to inhibit both cholesterol biosynthesis and intracellular trafficking has provided invaluable insights into fundamental cellular processes. Its role in mimicking Niemann-Pick type C disease has been particularly instrumental in advancing our understanding of this devastating disorder. This technical guide serves as a comprehensive resource for researchers utilizing this compound, providing the historical context, mechanistic details, and practical protocols necessary for its effective application in the laboratory. As research into the complexities of lipid metabolism continues, this compound will undoubtedly remain a cornerstone for discoveries in this critical field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cholesterol synthesis inhibitor this compound and the role of sterol metabolism and trafficking in numerous pathophysiological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modeling Niemann Pick type C1 using human embryonic and induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. The mechanism of the effect of this compound on blocking the activity of 3β-hydroxysterol Δ-24-reductase (DHCR24): molecular dynamics simulation study and free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular cholesterol loss by DHCR24 knockdown leads to Aβ production by changing APP intracellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 24-Dehydrocholesterol reductase - Wikipedia [en.wikipedia.org]

- 10. Inhibition of Δ24-dehydrocholesterol reductase activates pro-resolving lipid mediator biosynthesis and inflammation resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DHCR24 gene: MedlinePlus Genetics [medlineplus.gov]

- 12. genecards.org [genecards.org]

- 13. pnas.org [pnas.org]

- 14. mTORC1 activates SREBP-2 by suppressing cholesterol trafficking to lysosomes in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical Inhibition of Sterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, an activator of sterol regulatory element binding protein pathway, modulates presynaptic dopaminergic phenotype of SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 19. elifesciences.org [elifesciences.org]

- 20. Inhibition of Intracellular Cholesterol Transport Alters Presenilin Localization and Amyloid Precursor Protein Processing in Neuronal Cells | Journal of Neuroscience [jneurosci.org]

- 21. This compound, a cholesterol-inhibition agent, modulates human neuronal nicotinic acetylcholine receptors heterologously expressed in SH-EP1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Cholesterol Transport Inhibitor this compound Interferes with Pseudorabies Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Endosomal-Lysosomal Cholesterol Sequestration by this compound Differentially Regulates Amyloid Precursor Protein (APP) Metabolism in Normal and APP-Overexpressing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

U18666A: A Technical Guide to Modeling Lysosomal Storage Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cationic amphiphile U18666A serves as a critical pharmacological tool for researchers modeling lysosomal storage disorders (LSDs), particularly Niemann-Pick type C (NPC) disease. By directly inhibiting the Niemann-Pick C1 (NPC1) protein, this compound effectively blocks the egress of cholesterol from late endosomes and lysosomes, leading to its accumulation within these organelles and recapitulating the cellular phenotype of NPC disease.[1][2][3][4] This induced phenotype is characterized by the formation of swollen, cholesterol-laden lysosomes and multilamellar bodies.[1][5][6] Beyond its primary application in NPC modeling, this compound has proven invaluable for investigating the broader roles of intracellular cholesterol trafficking in a variety of cellular processes and its implications in other neurodegenerative diseases, such as Alzheimer's disease, as well as in viral infections.[2][7][8][9][10] This technical guide provides an in-depth overview of the core applications of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of affected signaling pathways to facilitate its effective use in research and drug development.

Mechanism of Action

This compound, chemically known as 3-β-[2-(diethylamino)ethoxy]androst-5-en-17-one, is a hydrophobic amine that primarily functions by inhibiting intracellular cholesterol trafficking.[9] Its principal molecular target is the NPC1 protein, a transmembrane protein crucial for the transport of cholesterol out of the late endosomal/lysosomal (LE/L) compartment.[1][3][4] this compound binds directly to the sterol-sensing domain (SSD) of NPC1, inducing a conformational change that inhibits its cholesterol transport function.[2][3][4] This inhibition leads to the sequestration of unesterified cholesterol within the LE/L system, mimicking the genetic loss-of-function mutations in the NPC1 gene that cause Niemann-Pick type C disease.[2][3][4][5][7]

In addition to its primary effect on NPC1, this compound has been reported to inhibit enzymes involved in cholesterol biosynthesis, such as oxidosqualene cyclase and 24-dehydrocholesterol reductase (DHCR24).[1][5][7] However, its potent effect on cholesterol egress from lysosomes at nanomolar concentrations suggests that NPC1 inhibition is its most critical and specific action in modeling LSDs.[4][10]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound treatment on various cellular parameters as reported in the literature. These values can serve as a reference for researchers designing and interpreting experiments using this compound.

Table 1: this compound-Induced Cholesterol Accumulation

| Cell Type | This compound Concentration | Treatment Duration | Method | Quantitative Change in Cholesterol |

| Rat Cortical Astrocytes | 0.25 µg/mL | 48 h | Not specified | 2-fold increase in total cholesterol |

| Human Fibroblasts | 0.5 µg/mL | 48 h | Not specified | Significant increase in total cholesterol |

| CHO-7 Cells | 0.03 µM (Ki) | Not specified | [14C]oleate incorporation | 50% inhibition of cholesterol esterification |

| TR-4139 (NPC1 overexpressing) | 2.7 µM (Ki) | Not specified | [14C]oleate incorporation | 50% inhibition of cholesterol esterification |

Table 2: Effects of this compound on Amyloid Precursor Protein (APP) Metabolism

| Cell Line | This compound Concentration | Treatment Duration | Analyte | Effect |

| N2awt, APPwt, APPsw | 3 µg/mL | 24 h | α-CTF and β-CTF | Increased levels |

| APPwt and APPsw | 3 µg/mL | 24 h | Intracellular Aβ1-40/Aβ1-42 | Markedly increased |

| Rat Primary Astrocytes | Not specified | Not specified | APP, α-/β-/η-CTFs | Increased levels |

| Rat Primary Astrocytes | Not specified | Not specified | Cellular Aβ1-40 | Markedly increased |

| Rat Primary Astrocytes | Not specified | Not specified | Secretory Aβ1-40 | Decreased |

Table 3: Effects of this compound on Lysosomal Integrity and Function

| Cell Type | This compound Concentration | Treatment Duration | Parameter | Effect |

| ARPE-19 Cells | 1 µM | 24 h | Lysosomal Ca2+ release (ML-SA1 induced) | Reduced |

| Human Fibroblasts | 0.5 µg/mL | 48 h | Colocalization of filipin with LAMP-2 | Time-dependent increase |

| Huh7.5 Cells | 2 µg/mL | 16 h | LAMP2 fluorescence intensity | Increased |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed in conjunction with this compound treatment to characterize the induced lysosomal storage disorder phenotype.

Induction of NPC Phenotype with this compound

Objective: To induce a Niemann-Pick type C-like phenotype in cultured cells.

Materials:

-

Cell line of interest (e.g., HeLa, CHO, primary neurons, astrocytes)

-

Complete cell culture medium

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Seed cells in appropriate culture vessels (e.g., plates, flasks, coverslips) and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Prepare the working solution of this compound by diluting the stock solution in a complete culture medium to the final desired concentration (a typical starting range is 0.5-5 µg/mL).

-

Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated medium.

-

Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

-

Incubate the cells for the desired period (typically 16-48 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, proceed with downstream analysis such as filipin staining, immunofluorescence, or biochemical assays.

Filipin Staining for Unesterified Cholesterol

Objective: To visualize the accumulation of unesterified cholesterol in the late endosomes/lysosomes.

Materials:

-

This compound-treated and control cells on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Filipin III stock solution (e.g., 25 mg/mL in DMSO)

-

Staining buffer (e.g., PBS with 10% fetal bovine serum)

-

Mounting medium

Procedure:

-

After this compound treatment, wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 20-30 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare the filipin staining solution by diluting the stock solution to a final concentration of 25-50 µg/mL in the staining buffer. Protect from light.

-

Incubate the cells with the filipin staining solution for 1-2 hours at room temperature in the dark.

-

Wash the cells three times with PBS, protecting them from light.

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Visualize the cells using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm).

Immunofluorescence for Lysosomal Markers (LAMP1/LAMP2)

Objective: To visualize the lysosomal compartment and assess its morphology and colocalization with accumulated cholesterol.

Materials:

-

This compound-treated and control cells on coverslips

-

PBS

-

4% PFA in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 or 0.2% Saponin in PBS)

-

Blocking buffer (e.g., 5% bovine serum albumin or normal goat serum in PBS)

-

Primary antibody (e.g., anti-LAMP1 or anti-LAMP2)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining (optional)

-

Mounting medium

Procedure:

-

Fix the cells as described in the filipin staining protocol (Section 3.2, steps 1-2).

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (and DAPI, if desired) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips and visualize them using a fluorescence or confocal microscope.

Amyloid-β (Aβ) ELISA

Objective: To quantify the levels of secreted or intracellular Aβ peptides.

Materials:

-

Conditioned medium or cell lysates from this compound-treated and control cells

-

Commercially available Aβ ELISA kit (e.g., for Aβ1-40 and Aβ1-42)

-

Microplate reader

Procedure:

-

Collect the conditioned medium and/or prepare cell lysates from the treated and control cells.

-

Follow the manufacturer's instructions provided with the Aβ ELISA kit. This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating to allow Aβ to bind.

-

Washing the plate to remove unbound material.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of Aβ in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflows

This compound-induced cholesterol accumulation has profound effects on various cellular signaling pathways, making it a valuable tool for studying the interplay between lipid homeostasis and cellular regulation.

Key Signaling Pathways Affected by this compound

-

mTORC1 Signaling: Lysosomal cholesterol accumulation activates the mTORC1 signaling pathway.[2][8] This occurs at the lysosomal surface, where cholesterol promotes the recruitment of mTORC1 via the Rag GTPases.[2][8] This pathway is crucial for cell growth and proliferation and is often dysregulated in cancer.

-

Lysosomal Calcium Signaling: The accumulation of lipids within lysosomes, induced by this compound, can impair lysosomal calcium release through channels like TRPML1.[1][7] Lysosomal calcium is essential for various cellular processes, including autophagy and endo-lysosomal trafficking.

-

Autophagy: this compound treatment can lead to an accumulation of autophagosomes, suggesting a blockage in the autophagic flux. This is likely due to impaired fusion of autophagosomes with the dysfunctional, cholesterol-laden lysosomes.

Experimental Workflow for High-Content Screening

This compound can be integrated into high-content screening (HCS) workflows to identify compounds that can rescue the NPC phenotype.

Conclusion

This compound remains an indispensable tool for the study of lysosomal storage disorders and the fundamental processes of intracellular cholesterol trafficking. Its ability to reliably induce a robust and quantifiable NPC-like phenotype in a wide range of cellular models provides a powerful platform for investigating disease mechanisms and for the discovery of novel therapeutic agents. By understanding its mechanism of action and employing the standardized protocols outlined in this guide, researchers can effectively leverage this compound to advance our understanding of LSDs and related conditions.

References

- 1. Robust lysosomal calcium signaling through channel TRPML1 is impaired by lysosomal lipid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ER-lysosome contacts enable cholesterol sensing by mTORC1 and drive aberrant growth signaling in Niemann-Pick type C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of NPC1 as the target of this compound, an inhibitor of lysosomal cholesterol export and Ebola infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Intracellular Cholesterol Transport Inhibitor this compound Inhibits the Exosome-Dependent Release of Mature Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 9. Potential Use of the Cholesterol Transfer Inhibitor this compound as a Potent Research Tool for the Study of Cholesterol Mechanisms in Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of NPC1 as the target of this compound, an inhibitor of lysosomal cholesterol export and Ebola infection | eLife [elifesciences.org]

The Impact of U18666A on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U18666A, a cationic amphiphilic drug, has emerged as an invaluable pharmacological tool for investigating cellular lipid trafficking and the pathophysiology of lysosomal storage disorders, most notably Niemann-Pick type C (NPC) disease. By inducing a cellular phenotype that closely mimics NPC, this compound allows for the controlled study of the complex cellular sequelae that arise from impaired cholesterol metabolism. This technical guide provides an in-depth overview of the cellular pathways affected by this compound treatment, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Core Mechanism of Action

This compound primarily exerts its effects by directly binding to and inhibiting the Niemann-Pick C1 (NPC1) protein, a late endosomal/lysosomal membrane protein crucial for the egress of cholesterol from these organelles.[1][2][3][4] This inhibition leads to the accumulation of unesterified cholesterol and other lipids within the late endosomes and lysosomes, disrupting their normal function and triggering a cascade of downstream cellular responses. Additionally, this compound has been shown to inhibit several enzymes involved in the cholesterol biosynthesis pathway, including oxidosqualene cyclase, further impacting cellular cholesterol homeostasis.

Cellular Pathways Affected by this compound Treatment

The perturbation of cholesterol trafficking by this compound has pleiotropic effects on various fundamental cellular processes.

Cholesterol Metabolism and Trafficking

The most well-characterized effect of this compound is the profound disruption of intracellular cholesterol trafficking. By inhibiting NPC1, this compound blocks the transport of low-density lipoprotein (LDL)-derived cholesterol from the late endosomes/lysosomes to the endoplasmic reticulum (ER) and the plasma membrane. This leads to a significant accumulation of free cholesterol within the endo-lysosomal system, a hallmark of NPC disease.

Caption: this compound inhibits cholesterol egress from lysosomes.

Autophagy

This compound treatment impairs autophagic flux, leading to the accumulation of autophagosomes.[5] This is thought to be a consequence of lysosomal dysfunction caused by cholesterol accumulation, which may hinder the fusion of autophagosomes with lysosomes to form autolysosomes, the primary sites of degradation. The accumulation of the autophagy substrate p62/SQSTM1 is also observed.

Caption: this compound impairs autophagic flux.

Amyloid Precursor Protein (APP) Metabolism

This compound has been shown to modulate the processing of the amyloid precursor protein (APP), a key molecule in the pathogenesis of Alzheimer's disease. Treatment with this compound can lead to altered levels of APP cleavage products, including a reduction in the secretion of amyloid-beta (Aβ) 1-40 and an increase in the levels of the soluble amyloid precursor protein alpha (sAPPα).[6] The precise mechanisms are complex and may involve alterations in the subcellular localization of APP and the secretases that process it, as a consequence of disrupted endo-lysosomal trafficking.

Quantitative Data on this compound Treatment

The following tables summarize quantitative data from various studies on the effects of this compound treatment.

Table 1: Effects of this compound on Cholesterol and Oxidative Stress Markers

| Cell Type | This compound Concentration | Treatment Duration | Parameter Measured | Fold Change vs. Control | Reference |

| Rat Cortical Astrocytes | 0.25 µg/mL | 48 hours | Total Cholesterol | 2.0 | [7] |

| Rat Cortical Astrocytes | 0.25 µg/mL | 48 hours | Thiobarbituric Acid Reactive Substances | 1.7 | [7] |

| Rat Cortical Astrocytes | 0.25 µg/mL | 48 hours | Sulfhydryl Groups | -0.6 | [7] |

| Rat Cortical Astrocytes | 0.25 µg/mL | 48 hours | Carbonyl Groups | 3.7 | [7] |

| Rat Cortical Astrocytes | 0.25 µg/mL | 48 hours | Catalase Activity | ~ -0.5 | [7] |

| Rat Cortical Astrocytes | 0.25 µg/mL | 48 hours | Superoxide Dismutase Activity | ~ -0.5 | [7] |

| Rat Cortical Astrocytes | 0.25 µg/mL | 48 hours | Na+, K+-ATPase Specific Activity | -0.5 | [7] |

Table 2: Effects of this compound on Amyloid Precursor Protein (APP) Metabolism

| Cell Type | This compound Concentration | Treatment Duration | Parameter Measured | Fold Change vs. Control | Reference |

| N2aAPP "Swedish" cells | Not specified | Not specified | Secreted Aβ1-40 | Decreased | [6] |

| N2aAPP "Swedish" cells | Not specified | Not specified | sAPPα Secretion | Increased | [6] |

| N2aAPP "Swedish" cells | Not specified | Not specified | Intracellular α-CTF/C83 | Increased | [6] |

| N2aAPP "Swedish" cells | Not specified | Not specified | Intracellular βCTF/C99 | Reduced | [6] |